![molecular formula C8H6ClN3O2 B11893192 5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11893192.png)
5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and kinase inhibition properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate. This process involves a seven-step synthesis with an overall yield of 31% . The procedure is operationally simple and practical for the synthesis of the pyrrolopyrimidine building block.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave techniques for the preparation of pyrrolopyrimidine derivatives has been reported as a robust approach .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: Chlorine atoms in the compound can be substituted with other functional groups.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the synthesis and modification of pyrrolopyrimidine derivatives include N-methyl piperazine and ethanol . Reaction conditions often involve refluxing and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of chlorine atoms can lead to the formation of various functionalized pyrrolopyrimidine derivatives .
Aplicaciones Científicas De Investigación
5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor and anticancer agent.
Biological Studies: It is used in studies involving cell cycle arrest and apoptosis induction in cancer cells.
Pharmaceutical Development: The compound serves as a building block for the synthesis of various pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of 5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid involves its interaction with molecular targets such as kinases. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by up-regulating pro-apoptotic proteins like P53 and BAX, and down-regulating anti-apoptotic proteins like Bcl2 . Molecular docking studies have confirmed its binding affinities to these targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: A closely related compound used as a building block in the synthesis of various pharmaceutical intermediates.
5-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine: Another derivative with similar structural features.
Uniqueness
5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its potential as a multi-targeted kinase inhibitor and apoptosis inducer sets it apart from other pyrrolopyrimidine derivatives .
Propiedades
Fórmula molecular |
C8H6ClN3O2 |
|---|---|
Peso molecular |
211.60 g/mol |
Nombre IUPAC |
5-chloro-7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H6ClN3O2/c1-12-2-4(9)5-6(8(13)14)10-3-11-7(5)12/h2-3H,1H3,(H,13,14) |
Clave InChI |
TUZLSDIWHIFANN-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C(N=CN=C21)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



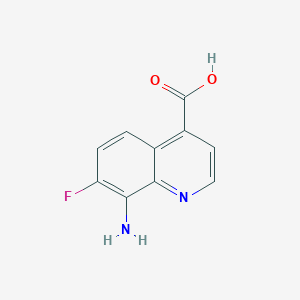


![4-Chloro-3-cyclobutyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893138.png)
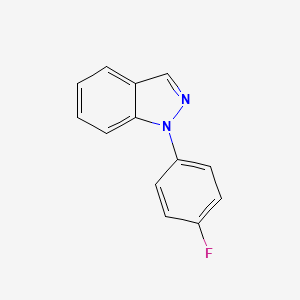
![6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11893146.png)
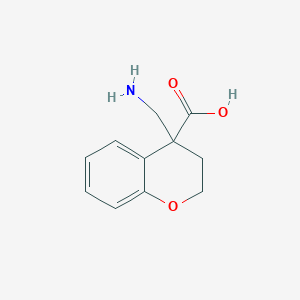
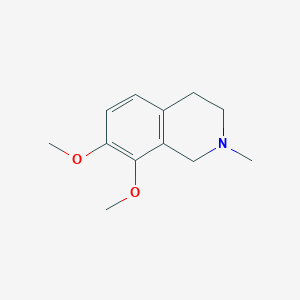
![7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11893155.png)
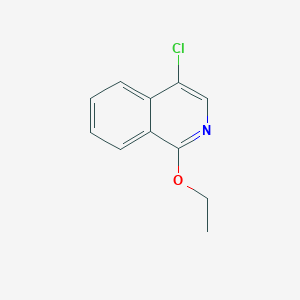

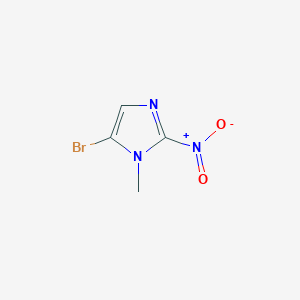
![2,4-Dimethylbenzo[g]quinoline](/img/structure/B11893182.png)
